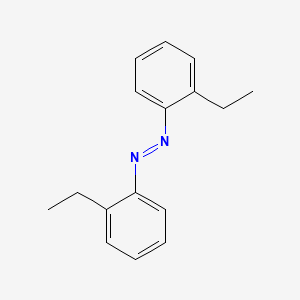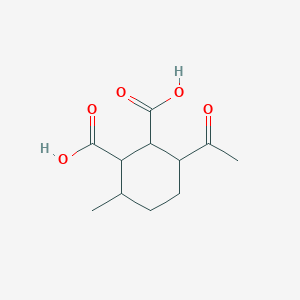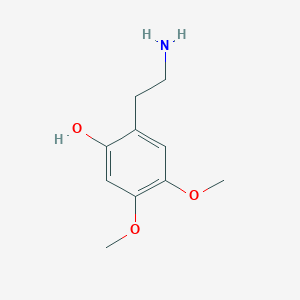
3-Heptanone, 5-(2-hydroxyphenyl)-2,2,5,6,6-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptanone, 5-(2-hydroxyphenyl)-2,2,5,6,6-pentamethyl- is an organic compound with a complex structure that includes a heptanone backbone and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 5-(2-hydroxyphenyl)-2,2,5,6,6-pentamethyl- typically involves multiple steps, including the formation of the heptanone backbone and the introduction of the hydroxyphenyl and methyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of solvents, reagents, and purification techniques plays a significant role in the overall production process.
Chemical Reactions Analysis
Types of Reactions
3-Heptanone, 5-(2-hydroxyphenyl)-2,2,5,6,6-pentamethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Heptanone, 5-(2-hydroxyphenyl)-2,2,5,6,6-pentamethyl-
Properties
CAS No. |
61393-24-6 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
5-(2-hydroxyphenyl)-2,2,5,6,6-pentamethylheptan-3-one |
InChI |
InChI=1S/C18H28O2/c1-16(2,3)15(20)12-18(7,17(4,5)6)13-10-8-9-11-14(13)19/h8-11,19H,12H2,1-7H3 |
InChI Key |
DKAVGEYCSZBWSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(C)(C1=CC=CC=C1O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(E)-Diazenediyl]bis[N-(3-hydroxypropyl)-2-methylpropanamide]](/img/structure/B14576057.png)
![4-[(6,8-Dioxaspiro[4.5]decan-9-yl)methyl]morpholine](/img/structure/B14576064.png)
![N-[Dichloro(diethylamino)-lambda~5~-phosphanylidene]phosphoramidic dichloride](/img/structure/B14576066.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl-](/img/structure/B14576067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(3-nitrophenyl)-](/img/structure/B14576072.png)
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanamide](/img/structure/B14576084.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol](/img/structure/B14576087.png)

![[2-(4-Hydroxyanilino)ethyl]phosphonic acid](/img/structure/B14576110.png)
![2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14576115.png)




